REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:4]=[C:5]([N+:11]([O-])=O)[C:6](=[O:10])[NH:7][C:8]=1[CH3:9].S(S([O-])=O)([O-])=O.[Na+].[Na+]>CO>[NH2:11][C:5]1[C:6](=[O:10])[NH:7][C:8]([CH3:9])=[C:3]([S:2][CH3:1])[CH:4]=1 |f:1.2.3|
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Name
|
|
Quantity
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0.6 g
|
Type
|
reactant
|
Smiles
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CSC=1C=C(C(NC1C)=O)[N+](=O)[O-]
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
the reaction mixture was extracted with CHCl3 (2×200 mL)
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Type
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WASH
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Details
|
The CHCl3 extracts were washed with saturated aqueous NaHCO3 solution, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
|
Details
|
On concentration under vacuum there
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(NC(=C(C1)SC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 39.4% | |
YIELD: CALCULATEDPERCENTYIELD | 39162.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |